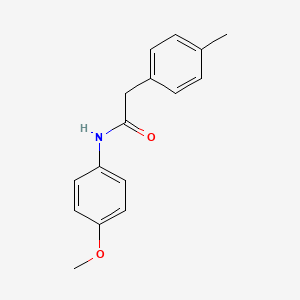

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide

Description

N-(4-Methoxyphenyl)-2-(4-methylphenyl)acetamide is a synthetic acetamide derivative characterized by two aromatic substituents: a 4-methoxyphenyl group attached to the nitrogen atom and a 4-methylphenyl group linked via an acetamide bridge. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol (calculated). The methoxy (-OCH₃) and methyl (-CH₃) groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-16(18)17-14-7-9-15(19-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMUEXKGNPDUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxyphenyl-2-(4-methylphenyl)ethanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

- Antioxidant Activity : Compounds with similar structures have been shown to possess significant antioxidant properties, which can be evaluated using methods such as the DPPH radical scavenging assay. These properties are crucial for developing drugs that mitigate oxidative stress-related diseases .

- Anticancer Potential : Research indicates that derivatives of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide may exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, related compounds have shown higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 breast cancer cells, suggesting a potential pathway for anticancer drug development .

- Anti-inflammatory Effects : The compound's structural analogs have been documented to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. Studies have highlighted their ability to inhibit pro-inflammatory cytokines and pathways .

Case Studies

- Antioxidant Activity Assessment :

- Cytotoxicity Evaluation :

- Anti-inflammatory Activity :

Data Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

Methoxy vs. Sulfonamide Groups : Methoxy-substituted acetamides (e.g., compound 9, MGI% = 10%) outperform sulfonamide derivatives (e.g., compound 11, MGI% = 7%) in antitumor activity, highlighting the advantage of electron-donating groups .

Methyl vs.

Bulkier Groups : Piperazine- or morpholine-containing analogs (e.g., compound 13, MW = 422.54) exhibit higher molecular weights and melting points (~289°C), suggesting increased crystallinity and formulation challenges compared to the target compound .

Biological Activity

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C16H17NO2

- Molecular Weight : 271.31 g/mol

The compound features a methoxy group (–OCH₃) and a methyl group (–CH₃) on phenyl rings, which are known to influence its biological properties.

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives with methoxy and methyl substitutions have shown promising results in scavenging free radicals. The DPPH radical scavenging assay is commonly used to evaluate this activity:

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | TBD | TBD |

While specific data for this compound is limited, related compounds have demonstrated antioxidant activities surpassing that of ascorbic acid by up to 1.35-fold .

2. Anticancer Activity

The anticancer potential of this compound can be inferred from studies on similar acetamide derivatives. Compounds with aromatic substitutions have been tested against various cancer cell lines, including glioblastoma and breast cancer cells:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| U-87 (glioblastoma) | TBD | Ascorbic Acid |

| MDA-MB-231 (breast cancer) | TBD | Ascorbic Acid |

Studies show that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

3. Antibacterial Activity

The antibacterial properties of this compound have not been extensively documented; however, related acetamides have shown significant activity against both Gram-positive and Gram-negative bacteria. A comparative table can illustrate the antibacterial efficacy:

| Compound | Bacterial Strain | MIC (µg/mL) | Standard Control |

|---|---|---|---|

| This compound | TBD | TBD | Levofloxacin |

| Similar Acetamides | E. coli | TBD | Levofloxacin |

These findings suggest that modifications in the acetamide structure can enhance antibacterial properties .

Study 1: Antioxidant Screening

In a study assessing various derivatives of acetamides, compounds similar to this compound were screened for antioxidant activity using the DPPH assay. Results indicated that structural modifications significantly affected the radical scavenging ability.

Study 2: Anticancer Evaluation

A series of acetamides were tested for cytotoxicity against human cancer cell lines. The results showed that compounds with methoxy and methyl groups exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a structure-activity relationship that could be explored further for this compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and analytical methods for confirming the structural integrity of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide?

- Synthesis : The compound can be synthesized via multi-step reactions starting from 4-methoxyaniline and 4-methylphenylacetic acid derivatives. Key steps include:

- Amide bond formation : Coupling using EDCI/HOBt in DMF under nitrogen at room temperature for 24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

- Structural Confirmation :

- NMR : Analyze NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and NMR (δ 170 ppm for carbonyl) .

- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 299.1) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30) .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

- Anticancer Activity : MTT assay against cell lines (e.g., HCT-116, MCF-7) with IC determination. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .

- Anti-inflammatory Activity : COX-2 inhibition assay using recombinant enzymes and ELISA for prostaglandin E (PGE) quantification .

- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus and E. coli .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme/receptor modulation?

- Target Identification :

- Molecular Docking : Use AutoDock Vina to predict binding affinity for targets like adenosine A receptors or COX-2 .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) with immobilized receptors .

- Pathway Analysis : Western blotting for downstream markers (e.g., p38 MAPK, NF-κB) in treated vs. untreated cells .

Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?

- Systematic Substitution :

- Methoxy Group : Replace with ethoxy, halogen, or nitro groups to assess electronic effects .

- Methylphenyl Moiety : Introduce substituents (e.g., Cl, F) at the 3-position for steric modulation .

- Biological Evaluation : Compare IC values across analogs (see example table):

| Substituent (R) | IC (μM, MCF-7) | COX-2 Inhibition (%) |

|---|---|---|

| 4-OCH | 12.3 ± 1.2 | 78 ± 4 |

| 4-Cl | 8.9 ± 0.8 | 65 ± 3 |

| 3-F | 15.6 ± 1.5 | 82 ± 5 |

| Data adapted from |

Q. How should researchers resolve contradictions in biological activity data across studies?

- Assay Validation : Use orthogonal methods (e.g., SPR vs. enzymatic assays) to confirm target engagement .

- Cell Line Authentication : STR profiling to rule out cross-contamination .

- Data Normalization : Include internal controls (e.g., β-actin for Western blots) and report % inhibition relative to vehicle .

Methodological Notes

- Synthetic Optimization : For scale-up, replace DMF with acetonitrile to reduce toxicity .

- Data Reproducibility : Pre-wet HPLC columns with mobile phase for 30 minutes to stabilize baseline .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extrapolating from in vitro data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.